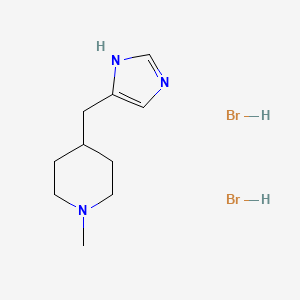

Methimepipdihydrogenbromid

Übersicht

Beschreibung

Methimepip ist eine synthetische organische Verbindung, die für ihre Rolle als hochspezifischer Histamin-H3-Rezeptor-Agonist bekannt ist . Es ist das N-Methyl-Derivat von Immepip und hat den IUPAC-Namen 4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidin . Methimepip wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den Histamin-H3-Rezeptor zu untersuchen, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter Neurotransmission, Schlaf-Wach-Regulation und kognitive Funktionen .

Wissenschaftliche Forschungsanwendungen

Methimepip has several scientific research applications, including:

Wirkmechanismus

Target of Action

Methimepip dihydrobromide is a histamine agonist that is highly selective for the H3 subtype . The H3 receptor is a G-protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters, including histamine itself, in the central and peripheral nervous system .

Mode of Action

As an agonist , Methimepip dihydrobromide binds to the H3 receptor, mimicking the action of histamine . This binding triggers a series of intracellular events, leading to the activation or inhibition of various signaling pathways .

Biochemical Pathways

The H3 receptor is involved in various biochemical pathways. Its activation can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes . This can affect various downstream effects, such as the release of neurotransmitters .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The activation of H3 receptors by Methimepip dihydrobromide can lead to various molecular and cellular effects. For example, it can potently inhibit electrically evoked contractions of the guinea pig ileum . This suggests that it may have effects on smooth muscle contraction and gastrointestinal motility .

Action Environment

The action, efficacy, and stability of Methimepip dihydrobromide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Furthermore, the presence of other substances, such as other drugs or biological molecules, can also influence its action and efficacy .

Biochemische Analyse

Biochemical Properties

Methimepip dihydrobromide plays a significant role in biochemical reactions by interacting with histamine H3 receptors. These receptors are primarily found in the central nervous system and are involved in modulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. Methimepip dihydrobromide binds to these receptors with high affinity, leading to the inhibition of neurotransmitter release. This interaction is crucial for understanding the regulatory mechanisms of neurotransmission and the potential therapeutic applications of histamine H3 receptor agonists .

Cellular Effects

Methimepip dihydrobromide exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the release of neurotransmitters. This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For example, studies have shown that methimepip dihydrobromide can reduce the coupling of fast excitatory postsynaptic field potentials to population spikes in dentate gyrus granule cells, indicating its role in synaptic plasticity and long-term potentiation .

Molecular Mechanism

The molecular mechanism of methimepip dihydrobromide involves its binding to histamine H3 receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release from presynaptic neurons. Additionally, methimepip dihydrobromide can modulate ion channel activity and influence intracellular calcium levels, further affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methimepip dihydrobromide can change over time. The compound is relatively stable when stored under appropriate conditions, such as at -20°C. Its activity may degrade over extended periods or under suboptimal storage conditions. Long-term studies have shown that methimepip dihydrobromide can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and modulation of synaptic plasticity .

Dosage Effects in Animal Models

The effects of methimepip dihydrobromide vary with different dosages in animal models. At low doses, it can selectively activate histamine H3 receptors without causing significant adverse effects. At higher doses, methimepip dihydrobromide may lead to toxic effects, including alterations in cardiovascular function and central nervous system depression. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

Methimepip dihydrobromide is involved in various metabolic pathways, primarily through its interaction with histamine H3 receptors. The compound can influence the metabolism of neurotransmitters by modulating their release and reuptake. Additionally, methimepip dihydrobromide may affect the activity of enzymes involved in histamine synthesis and degradation, further impacting metabolic flux and metabolite levels .

Transport and Distribution

Methimepip dihydrobromide is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on histamine H3 receptors. The compound’s distribution is influenced by its lipophilicity and affinity for histamine receptors, which determine its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of methimepip dihydrobromide is primarily within the presynaptic terminals of neurons, where histamine H3 receptors are abundant. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing methimepip dihydrobromide to specific cellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methimepip kann durch einen mehrstufigen Prozess aus kommerziell erhältlichen Vorläufern synthetisiert werden. Die Synthese umfasst typischerweise die folgenden Schritte:

Bildung des Imidazolrings: Der Imidazolring wird durch eine Cyclisierungsreaktion gebildet, an der ein geeigneter Vorläufer beteiligt ist.

Alkylierung: Der Imidazolring wird dann mit einem Piperidinderivat alkyliert, um das gewünschte Produkt zu bilden.

N-Methylierung: Der letzte Schritt beinhaltet die N-Methylierung des Piperidinrings, um Methimepip zu erhalten.

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für Methimepip nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz von Großreaktoren, um Methimepip in großen Mengen zu produzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methimepip unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methimepip kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Imidazol- oder Piperidinringe zu modifizieren.

Substitution: Methimepip kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Amine unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Imidazol-N-Oxiden führen, während die Reduktion verschiedene reduzierte Derivate von Methimepip erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Methimepip hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Neurowissenschaften: Methimepip wird verwendet, um die Rolle von Histamin-H3-Rezeptoren im zentralen Nervensystem zu untersuchen, insbesondere in Bezug auf Neurotransmission und kognitive Funktionen.

Verhaltensstudien: Methimepip wird in Verhaltensstudien eingesetzt, um seine Auswirkungen auf Angst, Kognition und andere Verhaltensparameter in Tiermodellen zu beurteilen.

Wirkmechanismus

Methimepip übt seine Wirkung aus, indem es selektiv an Histamin-H3-Rezeptoren bindet und diese aktiviert. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die die Freisetzung verschiedener Neurotransmitter modulieren, darunter Histamin, Acetylcholin und Dopamin . Durch die Aktivierung dieser Rezeptoren kann Methimepip die Neurotransmission und verschiedene physiologische Prozesse beeinflussen, die durch Histamin-H3-Rezeptoren reguliert werden .

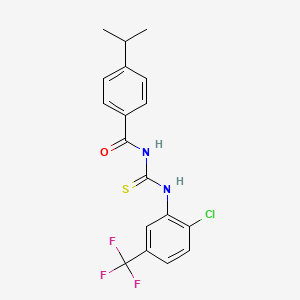

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Immepip: Die Stammverbindung von Methimepip, ebenfalls ein Histamin-H3-Rezeptor-Agonist.

Thioperamid: Ein Histamin-H3-Rezeptor-Antagonist, der in der Forschung verwendet wird.

Clobenpropit: Ein weiterer Histamin-H3-Rezeptor-Antagonist mit hoher Affinität.

Einzigartigkeit von Methimepip

Methimepip ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Histamin-H3-Rezeptor-Agonist. Dies macht es zu einem wertvollen Werkzeug, um die spezifischen Funktionen und pharmakologischen Eigenschaften von Histamin-H3-Rezeptoren zu untersuchen, ohne signifikante Off-Target-Effekte .

Eigenschaften

CAS-Nummer |

151070-80-3 |

|---|---|

Molekularformel |

C10H17N3 |

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine |

InChI |

InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12) |

InChI-Schlüssel |

KIAVPENCSGKVQP-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)CC2=CN=CN2.Br.Br |

Kanonische SMILES |

CN1CCC(CC1)CC2=CN=CN2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Methimepip dihydrobromide |

Herkunft des Produkts |

United States |

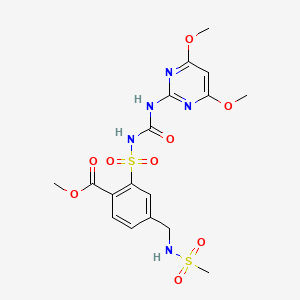

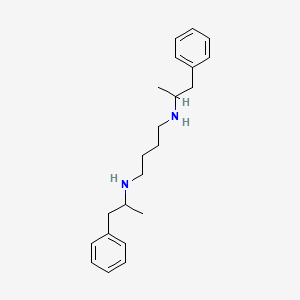

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

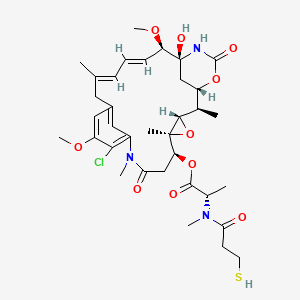

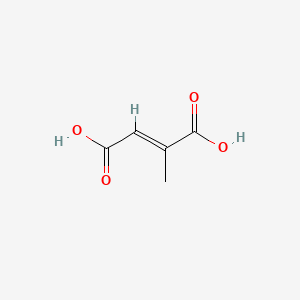

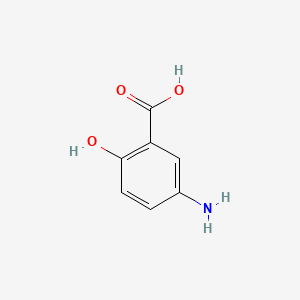

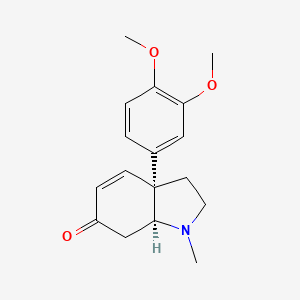

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.